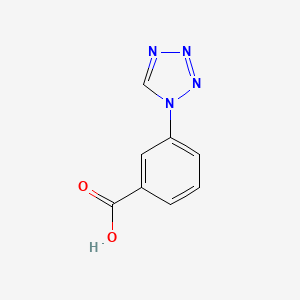

3-(1H-四唑-1-基)苯甲酸

描述

3-(1H-tetrazol-1-yl)benzoic acid is a compound that belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The tetrazole ring can exhibit tautomeric forms and has the ability to act as a hydrogen bond donor and acceptor, making it an interesting moiety for the development of various chemical frameworks and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of tetrazole derivatives can be achieved through various methods. For instance, a one-pot, three-component synthesis approach has been described for the preparation of related tetrazole-containing compounds, which involves heating a mixture of tetrazine, aldehydes, and dimedone in the presence of a catalytic amount of p-toluenesulfonic acid under solvent-free conditions, yielding products in excellent yields . Although this method does not directly pertain to 3-(1H-tetrazol-1-yl)benzoic acid, it provides insight into the synthetic strategies that can be employed for tetrazole derivatives.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by the presence of a tetrazole ring, which can participate in hydrogen bonding due to its proton donor and acceptor sites. X-ray crystallography has been used to determine the planar, symmetrical structure of a model tetrazole complex, highlighting the ability of tetrazoles to form stable noncovalent complexes . This structural feature is crucial for the formation of supramolecular assemblies and can influence the physical and chemical properties of the compound.

Chemical Reactions Analysis

Tetrazoles are known to engage in various chemical reactions due to their reactive nature. The tetrazole ring can act as a ligand in coordination chemistry, forming complexes with metals, as evidenced by the formation of cobalt(II) frameworks with mixed ligands, including tetrazole derivatives . These reactions are often pH-dependent and can lead to the formation of different framework structures with potential applications in sorption and catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. The ionic nature and extended planarity of the tetrazole ring favor the formation of supramolecular stacks, which can be observed in both solid-state and solution . The ability to dissolve in a range of nonpolar organic solvents is also a notable property, which can be attributed to the presence of solubilizing groups in the tetrazole complexes. Furthermore, the regioselective C–N coupling reactions of tetrazoles, as demonstrated in the synthesis of 2-(2H-tetrazol-2-yl)benzoic acids, showcase the versatility of tetrazoles in organic synthesis .

科学研究应用

分子结构和相互作用

已对3-(1H-四唑-1-基)苯甲酸及其衍生物进行了研究,以了解其独特的分子结构和相互作用。例如,对4-(1H-四唑-5-基)苯甲酸单水合物的研究揭示了氢键和π-π堆积相互作用,有助于形成三维网络结构 (Li et al., 2008)。这种分子排列对于理解这些化合物的化学行为和潜在应用具有重要意义。

配位聚合物和光谱研究

该化合物已被用于创建配位聚合物。一项研究表明,通过配体修饰可以调节Co(II)-掺杂Zn(II)-四唑-苯甲酸配位聚合物的框架拓扑结构,突显了这类化合物在创造具有不同性质的多样分子结构方面的多功能性 (Song et al., 2009)。

合成方法

研究还专注于开发四唑-苯甲酸衍生物的高效合成方法。通过对四唑进行Cu(I)催化的N2芳基化反应制备2-(2H-四唑-2-基)苯甸酸是这类努力的一个例子,展示了通过各种化学反应创造各种衍生物的潜力 (Song et al., 2019)。

发光传感器

该化合物具有作为发光传感器的应用。一种新型配位聚合物Zn(DMA)(TBA)展示了在检测水溶液中的铝离子和硝基芳香炸药方面具有优异的选择性和灵敏度,表明其作为功能性荧光传感器的潜力 (Zhang et al., 2017)。

磁性能

研究还探索了基于四唑的化合物的磁性能。例如,合成了钴四唑磁体,由于其复杂结构中的自旋挫折,展现出有趣的磁性行为 (Yao et al., 2013)。

超分子化学

该化合物在超分子化学中发挥作用。涉及酸性四唑的非共价络合物的研究突出了由于四唑络合物核心的离子性质和扩展平面性而在固态和溶液状态下形成超分子堆积 (Kraft et al., 1999)。

作用机制

Target of Action

Similar compounds in the tetrazole series have been reported to interact with various receptors and enzymes, such as the glucagon-like peptide-1 receptor (glp-1r) and ep4 receptor .

Mode of Action

Based on the properties of similar tetrazole compounds, it can be hypothesized that this compound may interact with its targets through hydrogen bonding or other non-covalent interactions .

Result of Action

Similar compounds in the tetrazole series have been reported to exhibit cytotoxic activities against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of 3-(1H-tetrazol-1-yl)benzoic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .

安全和危害

未来方向

属性

IUPAC Name |

3-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTMKIYQHROFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353733 | |

| Record name | 3-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204196-80-5 | |

| Record name | 3-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

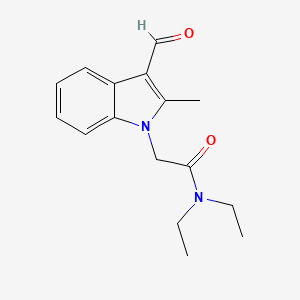

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid](/img/structure/B1299052.png)

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1299054.png)

![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)

![1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299069.png)

![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)

![1-[2-(3-Bromophenoxy)ethyl]piperidine](/img/structure/B1299075.png)

![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1299080.png)